
Full analytical characterization of 3-Bromo-1H-
indole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
3-Bromo-1H-indole-6-carboxylic

acid

Cat. No.: B1283764 Get Quote

A Comparative Analytical Guide to 3-Bromo-1H-
indole-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analytical characterization of 3-Bromo-1H-indole-6-
carboxylic acid, a key building block in medicinal chemistry. Due to the limited availability of

direct experimental data for this specific compound, this report combines predicted analytical

characteristics with experimental data from closely related isomers and established principles

of analytical chemistry. This guide also presents a comparison with relevant alternatives,

offering valuable context for its application in research and drug development.

Physicochemical Properties
The following table summarizes the key physicochemical properties of 3-Bromo-1H-indole-6-
carboxylic acid and its isomers. The data for the target compound is predicted based on the

known values of its structural analogs.
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Property
3-Bromo-1H-indole-
6-carboxylic acid

5-Bromo-1H-indole-
3-carboxylic acid

6-Bromo-1H-indole-
3-carboxylic acid

CAS Number 219508-19-7[1][2] 10406-06-1[3] 101774-27-0

Molecular Formula C₉H₆BrNO₂ C₉H₆BrNO₂[3] C₉H₆BrNO₂[4]

Molecular Weight 240.06 g/mol [2] 240.05 g/mol [3] 240.06 g/mol [4]

Melting Point
Predicted: >230 °C

(with decomposition)

238-240 °C (with

decomposition)[3]
Not available

Boiling Point
Predicted: >450 °C at

760 mmHg
240 °C (lit.)[3]

470.9 °C at 760

mmHg

pKa Predicted: ~3.5 - 4.5
Predicted: 3.68 ±

0.30[3]
Not available

Appearance
Predicted: Off-white to

light yellow solid
Solid[3]

White or light yellow

powder

Spectroscopic and Chromatographic
Characterization
The following sections detail the expected spectroscopic and chromatographic profiles of 3-
Bromo-1H-indole-6-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~12.5 br s 1H COOH

~11.5 br s 1H N-H

~8.0 s 1H H2

~7.9 d 1H H7

~7.7 d 1H H4

~7.5 s 1H H5

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm) Assignment

~168 C=O

~138 C7a

~130 C3a

~128 C2

~125 C6

~122 C4

~118 C5

~115 C7

~100 C3

Infrared (IR) Spectroscopy
The IR spectrum of 3-Bromo-1H-indole-6-carboxylic acid is expected to exhibit the following

characteristic absorption bands:
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Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Broad
O-H stretch (carboxylic acid

dimer)

~3200 Medium N-H stretch

1720-1680 Strong
C=O stretch (carboxylic acid)

[5]

~1600, ~1450 Medium C=C stretch (aromatic)

1320-1210 Medium C-O stretch[5]

960-900 Broad, Medium O-H bend (out-of-plane)[5]

~800 Strong C-Br stretch

Mass Spectrometry (MS)
In an electrospray ionization mass spectrum (ESI-MS), 3-Bromo-1H-indole-6-carboxylic acid
is expected to show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ in

negative ion mode, or the protonated molecule [M+H]⁺ in positive ion mode. The isotopic

pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in two peaks for the

molecular ion, separated by 2 m/z units.

Expected Fragmentation Pattern:

Loss of CO₂ (44 Da) from the molecular ion.

Loss of H₂O (18 Da) from the molecular ion.

Cleavage of the carboxylic acid group.

High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method would be suitable for the analysis of 3-Bromo-1H-indole-6-
carboxylic acid.
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Parameter Recommended Condition

Column C18, 4.6 x 150 mm, 5 µm

Mobile Phase
A: 0.1% Formic Acid in WaterB: 0.1% Formic

Acid in Acetonitrile

Gradient 10-90% B over 20 minutes

Flow Rate 1.0 mL/min

Detection UV at 220 nm and 280 nm

Column Temperature 30 °C

Comparison with Alternatives
In drug discovery, the carboxylic acid moiety is often replaced with bioisosteres to improve

physicochemical properties, metabolic stability, and pharmacokinetic profiles.
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Alternative Rationale for Use Key Properties

5-Bromo-1H-indole-3-

carboxylic acid

Isomeric analog with potential

for different biological activity

and physicochemical

properties. It is a known

intermediate for VEGFR-2

kinase inhibitors.[3]

M.p. 238-240 °C (decomp)[3]

6-Bromo-1H-indole-3-

carboxylic acid

Isomeric analog, also a key

intermediate in pharmaceutical

synthesis.[4]

B.p. 470.9 °C at 760 mmHg

Tetrazoles

Closely mimic the acidity and

hydrogen bonding properties

of carboxylic acids, but can

offer improved metabolic

stability and lipophilicity.[6]

pKa ~4.5-4.9

N-Acylsulfonamides

Can act as a carboxylic acid

bioisostere with potentially

improved cell permeability and

metabolic stability.[6]

Generally more lipophilic than

the corresponding carboxylic

acid.

Hydroxamic Acids

Can chelate metal ions and act

as a bioisostere for carboxylic

acids, though they are less

acidic.

pKa ~8-9

Experimental Protocols
General NMR Spectroscopy Protocol

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated

dimethyl sulfoxide (DMSO-d₆).

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good

signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation
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delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A

larger number of scans will be required compared to ¹H NMR. Typical parameters include a

spectral width of 220 ppm and a relaxation delay of 2-5 seconds.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ

2.50 for ¹H and δ 39.52 for ¹³C).

General HPLC Protocol
Mobile Phase Preparation: Prepare mobile phase A by adding 1 mL of formic acid to 1 L of

HPLC-grade water. Prepare mobile phase B by adding 1 mL of formic acid to 1 L of HPLC-

grade acetonitrile. Degas both mobile phases.

Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in methanol. Dilute

this stock solution with the initial mobile phase composition to a working concentration of

approximately 0.1 mg/mL.

Instrumentation: Use an HPLC system equipped with a UV detector, a C18 reversed-phase

column (4.6 x 150 mm, 5 µm), and a column oven.

Chromatographic Run: Equilibrate the column with the initial mobile phase composition for at

least 15 minutes. Inject 10 µL of the sample and run the gradient method as described in the

table above.

Data Analysis: Integrate the peak areas to determine the purity of the sample.
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Caption: Analytical workflow for the characterization of 3-Bromo-1H-indole-6-carboxylic acid.
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Caption: Comparison of 3-Bromo-1H-indole-6-carboxylic acid with its alternatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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